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molecular formula C8H10ClN B057563 4-Chlorophenethylamine CAS No. 156-41-2

4-Chlorophenethylamine

Cat. No. B057563
M. Wt: 155.62 g/mol
InChI Key: SRXFXCKTIGELTI-UHFFFAOYSA-N
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Patent
US07323599B2

Procedure details

EP-A-1201642 therefore describes a process for preparing amines from halogenated aromatics with anhydrous ammonia. In order to prevent dehalogenation of the aromatic, a solid acidic cocatalyst is added. In Example 6, p-chloroacetophenone together with 1.6% by weight of Raney Co and 19% by weight of ZrO2, based on the reactant, in methanol, is reacted with ammonia to give p-chlorophenylethylamine in >98% yield.
[Compound]
Name
A-1201642
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH3:10])=[CH:5][CH:4]=1>CO>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH2:1])=[CH:5][CH:4]=1

Inputs

Step One
Name
A-1201642
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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